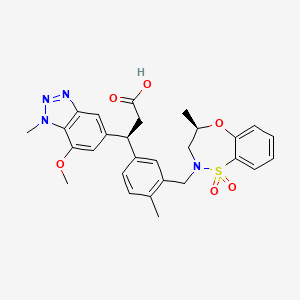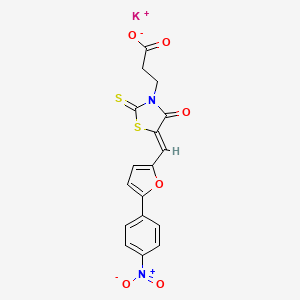
KYA1797K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
KYA1797Kは、Wnt/β-カテニンシグナル伝達経路を阻害する能力で知られる低分子化合物です。この化合物は、特に癌研究や老化関連研究の分野で、様々な科学研究アプリケーションにおいて可能性を示しています。 β-カテニンとRasタンパク質を不安定化させる能力で知られており、細胞プロセスと疾患メカニズムの研究において貴重なツールとなっています .
科学的研究の応用
KYA1797K has a wide range of scientific research applications, including:
Cancer Research: this compound has been shown to inhibit the growth of cancer cells by destabilizing β-catenin and Ras proteins. .
Aging Research: The compound has demonstrated potential in protecting against kidney aging by inhibiting the Wnt/β-catenin signaling pathway.
Cellular Studies: this compound is used in studies involving cellular signaling pathways, particularly those related to the Wnt/β-catenin pathway. .
作用機序
KYA1797Kは、β-カテニン破壊複合体の主要な構成要素であるアクシン のRGSドメインに直接結合することで、その効果を発揮します。この結合は破壊複合体の活性を高め、β-カテニンとRasタンパク質の分解につながります。 これらのタンパク質を不安定化させることで、this compoundは、細胞増殖や分化など、様々な細胞プロセスに関与するWnt/β-カテニンシグナル伝達経路を阻害します .
将来の方向性
生化学分析
Biochemical Properties
KYA1797K plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to directly bind to the Regulators of G-protein Signaling (RGS) domain of Axin, a key component of the β-catenin destruction complex . This binding enhances the activity of the Axin-GSK3β complex, leading to the destabilization of β-catenin . This interaction is critical for the inhibition of the Wnt/β-catenin pathway, a signaling pathway that plays a significant role in cellular processes such as cell proliferation and differentiation .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis in D-galactose (D-gal)-treated accelerated aging mice . In cultured proximal tubular cells, this compound shows a better effect on inhibiting cellular senescence and could better suppress mitochondrial dysfunction and ameliorate the fibrotic changes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the RGS domain of Axin, which enhances the formation of the β-catenin destruction complex . This leads to the activation of GSK3β, resulting in the degradation of β-catenin . This effectively inhibits the Wnt/β-catenin signaling pathway, which is known to play a crucial role in various cellular processes, including cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in D-gal-treated accelerated aging mice, this compound was found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis . These effects were observed over a period of 4 weeks, indicating the compound’s stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving two-month-old male C57BL/6 mice, the mice were co-treated with this compound at 10 mg/kg/day for 4 weeks . The study found that this dosage of this compound could greatly inhibit the β-catenin pathway and retard age-related kidney fibrosis .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway, a crucial metabolic pathway in cells . By binding to the RGS domain of Axin, this compound enhances the formation of the β-catenin destruction complex, leading to the degradation of β-catenin and the inhibition of the Wnt/β-catenin pathway .
Transport and Distribution
Given its role in the Wnt/β-catenin pathway, it is likely that it interacts with various transporters or binding proteins involved in this pathway .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given its role in the Wnt/β-catenin pathway, it is likely that it is localized to specific compartments or organelles involved in this pathway .
準備方法
合成経路と反応条件
KYA1797Kの合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は機密情報であり、公開文献では完全に公開されていません。 合成には、有機溶媒と試薬を制御された温度と圧力条件下で使用することが知られています .
工業生産方法
This compoundの工業生産方法はあまり広く文書化されていません。この化合物は通常、研究室や専門の化学製造施設で生産されています。 生産プロセスには、化合物の純度と効力を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
KYA1797Kは、以下を含む様々な化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: this compoundは還元されて還元誘導体を形成することができます。
一般的な試薬と条件
This compoundを含む反応で一般的に使用される試薬には、酸化剤、還元剤、様々な有機溶媒が含まれます。 反応は通常、制御された温度と圧力条件下で行われ、目的の結果が得られるようにします .
生成される主な生成物
This compoundの反応から生成される主な生成物は、使用された特定の反応条件と試薬によって異なります。 これらの生成物には、酸化誘導体、還元誘導体、そして異なる官能基を持つ置換化合物などがあります .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
類似化合物との比較
類似化合物
KYA1797Kの独自性
This compoundは、アクシンのRGSドメインに直接結合することで、β-カテニンとRasタンパク質の両方を同時に不安定化させることができるという点で、ユニークです。 この二重の作用は、Wnt/β-カテニンシグナル伝達経路とその様々な疾患における役割に焦点を当てた研究において、貴重なツールとなっています .
特性
IUPAC Name |
potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNRLYHXGMOLG-WQRRWHLMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11KN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

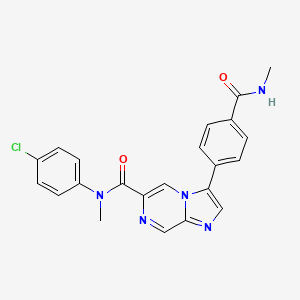




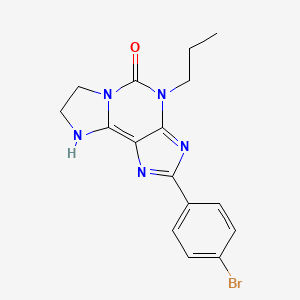

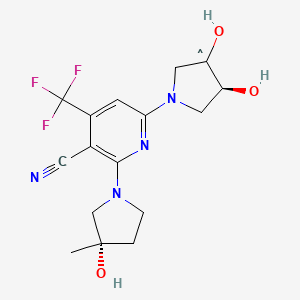
![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride](/img/structure/B608339.png)
